molecular formula C15H32N2O2 B14129459 1-(Dodecanoylamino)propyl-oxidoazanium

1-(Dodecanoylamino)propyl-oxidoazanium

Cat. No.: B14129459
M. Wt: 272.43 g/mol
InChI Key: DCQRVVIJEFBUIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dodecanoylamino)propyl-oxidoazanium involves a two-step process. The first step is the reaction of dimethylaminopropylamine (DMAPA) with fatty acids from coconut or palm kernel oil, primarily lauric acid. This reaction forms an amide through the selective addition of the primary amine in DMAPA . The second step involves the reaction of the resulting amide with chloroacetic acid, leading to the formation of a quaternary ammonium center through a quaternization reaction .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Dodecanoylamino)propyl-oxidoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(Dodecanoylamino)propyl-oxidoazanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Dodecanoylamino)propyl-oxidoazanium involves its amphoteric nature, allowing it to interact with both positively and negatively charged molecules. This interaction disrupts the cell membrane of microorganisms, leading to cell lysis and death . The compound also acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dodecanoylamino)propyl-oxidoazanium is unique due to its balanced amphoteric nature, making it suitable for a wide range of applications. Its mildness and low toxicity make it a preferred choice in personal care products .

Properties

Molecular Formula

C15H32N2O2

Molecular Weight

272.43 g/mol

IUPAC Name

1-(dodecanoylamino)propyl-oxidoazanium

InChI

InChI=1S/C15H32N2O2/c1-3-5-6-7-8-9-10-11-12-13-15(18)16-14(4-2)17-19/h14H,3-13,17H2,1-2H3,(H,16,18)

InChI Key

DCQRVVIJEFBUIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC)[NH2+][O-]

Origin of Product

United States

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